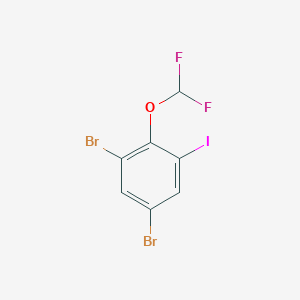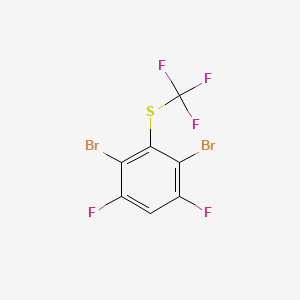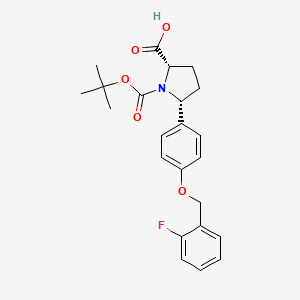
(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a 2-fluorobenzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Fluorobenzyl Ether Moiety: This step involves the reaction of the pyrrolidine derivative with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-fluorobenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
- (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the 2-fluorobenzyl ether moiety in (2S,5R)-1-(tert-butoxycarbonyl)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxylic acid distinguishes it from other similar compounds. This functional group can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H26FNO5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H26FNO5/c1-23(2,3)30-22(28)25-19(12-13-20(25)21(26)27)15-8-10-17(11-9-15)29-14-16-6-4-5-7-18(16)24/h4-11,19-20H,12-14H2,1-3H3,(H,26,27)/t19-,20+/m1/s1 |
Clé InChI |
JVBFPONHOVAZKP-UXHICEINSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



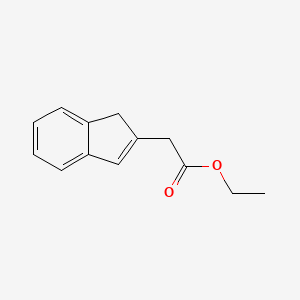


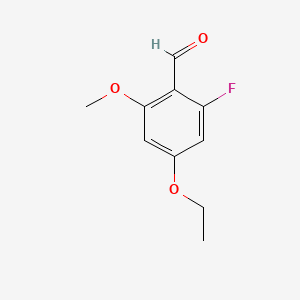
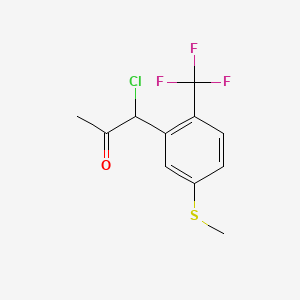
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
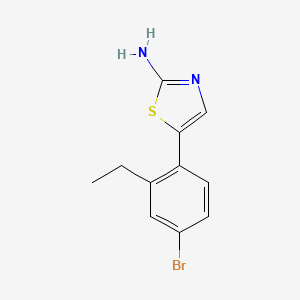
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
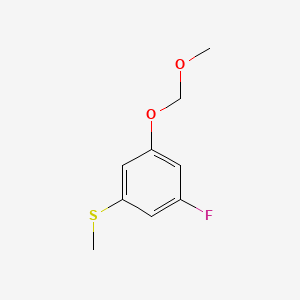
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
